

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Bohemine

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Compound of Interest		
Compound Name:	Bohemine	
Cat. No.:	B1221029	Get Quote

Notice: Following a comprehensive review of scientific literature, no publicly available data on the pharmacokinetics or bioavailability of a compound specifically named "**Bohemine**" could be located. Initial searches identified "**Bohemine**" as a 2,6,9-trisubstituted purine derivative and a cyclin-dependent kinase (CDK) inhibitor, with research limited to its in vitro effects on hybridoma cell cultures.[1][2] These studies indicate that **Bohemine** can affect the cell cycle at the G1/S and G2/M boundaries and likely modulates multiple regulatory pathways within the cell.[1][2]

Due to the absence of in vivo studies, a technical guide on the pharmacokinetics and bioavailability of **Bohemine** cannot be provided at this time.

However, to fulfill the structural and content requirements of your request, we have generated a template of an in-depth technical guide. This template utilizes publicly available data for Roscovitine (Seliciclib), a well-characterized CDK inhibitor that, like **Bohemine**, is a purine derivative. This example will serve as a comprehensive illustration of how such a guide can be structured, including data tables, experimental protocols, and visualizations.

Illustrative Technical Guide: Pharmacokinetics and Bioavailability of Roscovitine (Seliciclib)

This guide provides a detailed overview of the pharmacokinetic and bioavailability profile of Roscovitine (Seliciclib), a cyclin-dependent kinase inhibitor. The data presented is compiled from preclinical studies in animal models.



Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Roscovitine observed in rats and mice.

Table 1: Pharmacokinetic Parameters of Roscovitine in Adult and Young Rats Following a Single 25 mg/kg Dose

Parameter	Adult Rats (Plasma)	Young Rats (Plasma)	Adult Rats (Brain)	Young Rats (Brain)
Terminal Half- Life (t½)	< 0.5 hours	~7 hours	< 0.5 hours	~7 hours
AUC (Brain/Plasma)	20%	100%	-	-

Data derived from studies on the age-dependent pharmacokinetics of Roscovitine.[3]

Table 2: Pharmacokinetic and Excretion Data for Roscovitine in Mice Following a 50 mg/kg Dose

Parameter	Intravenous (IV)	Intraperitoneal (IP)	Oral (PO)
Roscovitine AUC∞ (μmol/L/h)	38	-	-
COOH-Roscovitine AUC∞ (μmol/L/h)	174	-	-
Urinary Excretion of Roscovitine (% of dose in 24h)	0.02%	0.02%	0.02%
Urinary Excretion of COOH-Roscovitine (% of dose in 24h)	65-68%	65-68%	65-68%

Data from a study on the metabolism and pharmacokinetics of Roscovitine in mice.[4][5][6]



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

- 2.1. Age-Dependent Pharmacokinetic Study in Rats
- Subjects: Adult and 14-day old rats.
- Dosing: A single dose of 25 mg/kg of Roscovitine was administered.
- Sampling: Plasma and brain tissue samples were collected at various time points.
- Analytical Method: The specific analytical method for quantifying Roscovitine in the plasma and brain was not detailed in the abstract but would typically involve a validated HPLC-MS/MS method.
- Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated using a twocompartment model for both plasma and brain data.[3]
- 2.2. Metabolism and Pharmacokinetic Study in Mice
- · Subjects: Mice.
- Dosing: A single dose of 50 mg/kg of Roscovitine was administered via intravenous (IV), intraperitoneal (IP), or oral (PO) routes.
- Sample Collection:
 - Plasma: Blood samples were collected at various time points post-administration to determine the plasma concentration of Roscovitine and its metabolites.
 - Urine: Urine was collected for 24 hours post-dosing to quantify the excretion of the parent drug and its major metabolite.
 - In Vitro Metabolism: Mouse liver microsomes were incubated with Roscovitine to identify metabolites.

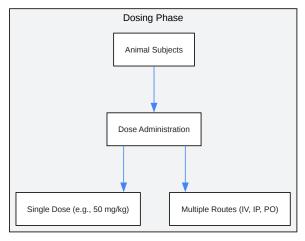


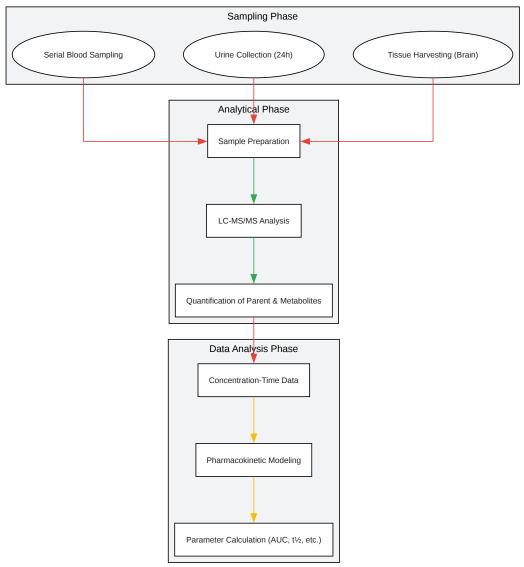
- Analytical Method: Levels of Roscovitine and its metabolites were determined using a validated analytical method, likely HPLC-MS/MS, to allow for identification and quantification.
- Metabolite Identification: The primary metabolite was identified as a carboxylic acid derivative of Roscovitine (COOH-Roscovitine).[4][5][6]

Visualizations: Workflows and Pathways

3.1. Experimental Workflow for In Vivo Pharmacokinetic Study





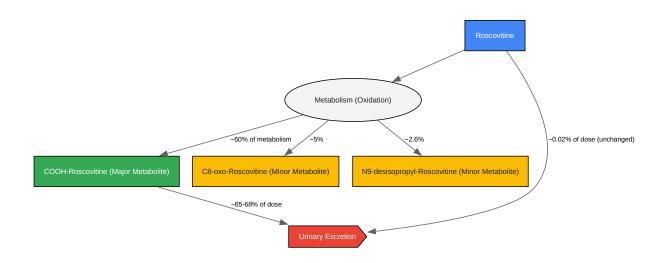


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Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.



3.2. Simplified Metabolic Pathway of Roscovitine



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Caption: Primary metabolic pathways of Roscovitine in mice.

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